molecular formula C17H19N3O2 B2557928 (6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2320179-28-8

(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No. B2557928
CAS RN: 2320179-28-8
M. Wt: 297.358
InChI Key: MGVHOGQKOZDWNZ-UHFFFAOYSA-N
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Description

(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves the inhibition of kinases by binding to their ATP-binding site. This binding prevents the kinase from phosphorylating its substrate, thereby inhibiting the cellular signaling pathways that depend on kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have demonstrated its potential as a potent and selective inhibitor of various kinases, including ALK, ROS1, and TRKA. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of (6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is its selectivity towards specific kinases. This selectivity can be beneficial in designing targeted therapies for various diseases. However, one of the limitations of this compound is its relatively low aqueous solubility, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research of (6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone. One of the potential areas of interest is its use as a therapeutic agent for the treatment of various cancers. Additionally, its potential as a kinase inhibitor can be further explored for the treatment of other diseases, including neurodegenerative disorders. Further research can also focus on improving the compound's solubility and bioavailability to enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its selectivity towards specific kinases and potential as a therapeutic agent make it a promising candidate for further research. However, its limitations, including low aqueous solubility, must be addressed to enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis method of (6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves the reaction of 6-bromo-3-pyridinyl isobutyrate with 6-amino-5H-pyrrolo[3,4-b]pyridine in the presence of a palladium catalyst. This reaction produces the desired product in good yield and purity.

Scientific Research Applications

(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the significant areas of interest is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibiting kinases can be a potential strategy for the treatment of various diseases, including cancer.

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[6-(2-methylpropoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(2)11-22-16-6-5-13(8-19-16)17(21)20-9-14-4-3-7-18-15(14)10-20/h3-8,12H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVHOGQKOZDWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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